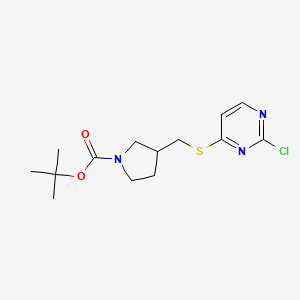![molecular formula C12H17NO3 B13948982 3-(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)-3-(methylamino)propan-1-ol](/img/structure/B13948982.png)
3-(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)-3-(methylamino)propan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)-3-(methylamino)propan-1-ol is a complex organic compound featuring a benzodioxin ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)-3-(methylamino)propan-1-ol typically involves multiple steps. One common method starts with 2,3-dihydroxybenzoic acid as the initial material. The synthetic route includes:
Alkylation of the phenolic hydroxyl group:
Azidation of the carboxylic acid: The carboxylic acid group is converted into an azide group.
Curtius rearrangement: This rearrangement transforms the azide into an isocyanate.
Hydrolysis and salification: The isocyanate is hydrolyzed to form the desired amine, followed by salification to obtain the final product.
Industrial Production Methods
Industrial production methods for this compound are designed to maximize yield and purity while minimizing side reactions. The choice of solvent and reaction temperature plays a crucial role in achieving these goals .
Analyse Des Réactions Chimiques
Types of Reactions
3-(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)-3-(methylamino)propan-1-ol undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Applications De Recherche Scientifique
3-(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)-3-(methylamino)propan-1-ol has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anti-cancer properties.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)-3-(methylamino)propan-1-ol involves its interaction with specific molecular targets and pathways. These may include:
Enzyme inhibition: The compound may inhibit the activity of certain enzymes, affecting metabolic pathways.
Receptor binding: The compound may bind to specific receptors, modulating cellular signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3-Dihydrobenzo[b][1,4]dioxin-5-amine: Similar structure but different functional groups.
2,3-Dihydrobenzo[b][1,4]dioxin-5-ol: Similar structure but different functional groups.
Uniqueness
3-(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)-3-(methylamino)propan-1-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C12H17NO3 |
|---|---|
Poids moléculaire |
223.27 g/mol |
Nom IUPAC |
3-(2,3-dihydro-1,4-benzodioxin-5-yl)-3-(methylamino)propan-1-ol |
InChI |
InChI=1S/C12H17NO3/c1-13-10(5-6-14)9-3-2-4-11-12(9)16-8-7-15-11/h2-4,10,13-14H,5-8H2,1H3 |
Clé InChI |
PLHQUJTXRQEFGX-UHFFFAOYSA-N |
SMILES canonique |
CNC(CCO)C1=C2C(=CC=C1)OCCO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


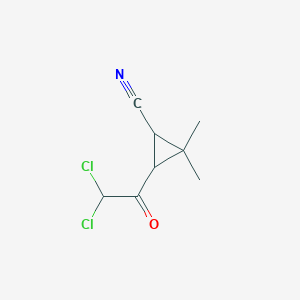
![Cyclopentanecarboxylicacid, 1-[(2-amino-1-oxopropyl)amino]-](/img/structure/B13948901.png)
![2-[4-(2,6-Dichlorobenzoyl)phenoxy]-2-methylpropanoic acid](/img/structure/B13948903.png)

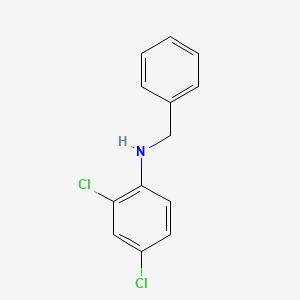
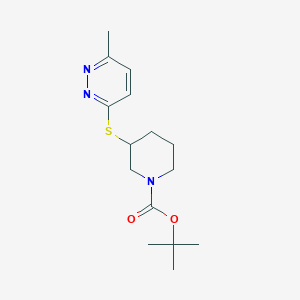
![[1]Benzofuro[3,2-g][1,3]benzothiazole](/img/structure/B13948944.png)
![3-(5-Pyridine-3-yl-[1,3,4]oxadiazol-2-yl)-benzonitrile](/img/structure/B13948947.png)
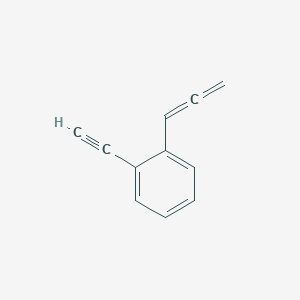
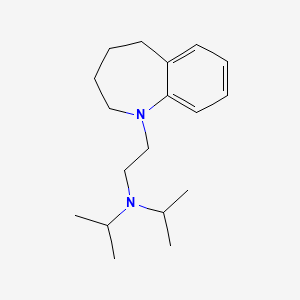

![[(2,2,2-Trifluoro-1-phenylethylidene)amino] 4-methylbenzenesulfonate](/img/structure/B13948969.png)
